chemical properties of 4,4'-(phenazine-5,10-diyl)dibenzoic acid
chemical properties of 4,4'-(phenazine-5,10-diyl)dibenzoic acid
The Chemical and Catalytic Profiling of 4,4'-(Phenazine-5,10-diyl)dibenzoic Acid in Advanced Materials
As the demand for robust, recyclable, and highly active photoredox catalysts grows, the strategic design of redox-active organic linkers has become a focal point in materials science. Among these, 4,4'-(phenazine-5,10-diyl)dibenzoic acid (often abbreviated as H₂PZDB or simply PZDB in its deprotonated form) has emerged as a transformative building block. By bridging the inherent electron-rich properties of dihydrophenazines with the structural rigidity of Metal-Organic Frameworks (MOFs), this compound solves a critical bottleneck in homogeneous catalysis: the rapid degradation of highly reactive radical intermediates.
This technical guide dissects the physicochemical properties, structural causality, and field-proven methodologies for deploying 4,4'-(phenazine-5,10-diyl)dibenzoic acid in advanced catalytic systems.
Physicochemical Profiling & Structural Causality
At its core, 4,4'-(phenazine-5,10-diyl)dibenzoic acid is a 5,10-dihydrophenazine derivative. The fully reduced nitrogen atoms at the 5 and 10 positions of the central pyrazine ring possess lone pairs that are highly conjugated with the flanking aromatic systems. This extended π -conjugation creates a highly polarizable, electron-donating system capable of yielding exceptionally stable radical cations upon excitation or chemical oxidation.
To establish a baseline for experimental design, the quantitative physicochemical properties of the compound are summarized below, cross-referenced with standard catalog data from 1[1].
Table 1: Core Quantitative Data & Properties
| Parameter | Value / Description |
| Chemical Name | 4,4'-(phenazine-5,10-diyl)dibenzoic acid |
| CAS Number | 2361294-28-0 |
| Molecular Formula | C₂₆H₁₈N₂O₄ |
| Formula Weight (FW) | 422.44 g/mol |
| Purity Standard | ≥ 97% (Typical commercial grade) |
| Core Pharmacophore | 5,10-dihydrophenazine (Electron-rich donor) |
| Functional Groups | Two terminal carboxylic acids (pKa ~4.0, ideal for metal coordination) |
| Primary Redox States | Neutral (PZDB), Radical Cation (PZDB•⁺), Dication (PZDB²⁺) |
Redox Chemistry & Radical Stabilization
The utility of PZDB lies in its reversible redox transitions. In homogeneous solutions, dihydrophenazine radical cations are susceptible to radical-radical coupling or nucleophilic attack, leading to rapid catalyst deactivation. However, when oxidized (via visible light irradiation or chemical oxidants like AgSbF₆), the resulting PZDB•⁺ species demonstrates profound catalytic activity for single-electron transfer (SET) processes.
Fig 1: Reversible redox transitions of the dihydrophenazine core.
Integration into Metal-Organic Frameworks (MOFs)
To harness the radical cation without suffering from bimolecular degradation, PZDB is copolymerized into MOFs. The rigid, sterically crowded environment of a MOF spatially isolates the dihydrophenazine active centers. This architectural choice prevents the active center from being attacked by other radical species, significantly extending the catalyst's lifespan and enabling recyclability, as demonstrated in the design of the UiO-type Zr-PZDB MOF by researchers at HKUST (2[2]).
Protocol 1: Solvothermal Synthesis of Zr-PZDB [Zr₆(μ₃-O)₄(μ₃-OH)₄(PZDB)₆]
Causality Check: ZrCl₄ is chosen because the high-valent Zr(IV) forms exceptionally strong bonds with the carboxylate groups of PZDB, yielding a chemically robust UiO-type framework capable of surviving harsh photocatalytic conditions.
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Precursor Dissolution: In a 20 mL scintillation vial, dissolve 0.05 mmol of ZrCl₄ and 0.05 mmol of 4,4'-(phenazine-5,10-diyl)dibenzoic acid in 5 mL of N,N-dimethylformamide (DMF).
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Modulation: Add 1.5 mL of acetic acid. Note: The modulator slows the coordination rate of Zr(IV) to the carboxylates, preventing amorphous precipitation and driving the formation of highly crystalline domains.
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Solvothermal Assembly: Seal the vial tightly and heat in an isothermal oven at 120 °C for 48 hours.
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Isolation: Cool the vessel to room temperature at a rate of 5 °C/hour to prevent thermal shock to the crystals. Collect the resulting yellow microcrystals via centrifugation (7000 rpm, 10 min).
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Washing & Activation (Self-Validation): Wash the solid sequentially with DMF (3 × 10 mL) and acetone (3 × 10 mL) to remove unreacted ligand and modulator. Exchange the solvent with dichloromethane (DCM) for 24 hours, then activate under dynamic vacuum at 100 °C for 12 hours.
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Characterization: Validate phase purity via Powder X-ray Diffraction (PXRD). A successful synthesis will exhibit a TGA profile showing framework stability up to ~370 °C[2].
Fig 2: Workflow for the synthesis and catalytic application of Zr-PZDB.
Post-Synthetic Modification and EDA Catalysis
Beyond Zr-based systems, PZDB has been successfully integrated into Zn-based MOFs, such as Zn₂(PHZ)₂(dabco), which can be post-synthetically modified to harbor stable radical cations for specialized reactions like aza-Diels-Alder cycloadditions (3[3]).
Protocol 2: Generation and Validation of MOF-Bound Radical Cations
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Chemical Oxidation: Suspend 50 mg of the activated PZDB-based MOF in 10 mL of anhydrous DCM. Under an inert argon atmosphere, slowly add a stoichiometric amount (typically ~10 mol% relative to ligand sites) of AgSbF₆.
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Incubation: Stir the suspension in the dark at room temperature for 2 hours. The generation of the radical cation is visually confirmed by a distinct color shift from yellow to dark green/brown.
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Spectroscopic Validation: Isolate the oxidized MOF and analyze via Electron Paramagnetic Resonance (EPR) spectroscopy. A strong, persistent EPR signal at g≈2.003 confirms the successful generation and stabilization of the phenazine radical cation species[3].
Application: Electron Donor-Acceptor (EDA) Photoactivation
The high local concentration of dihydrophenazine units within the pores of Zr-PZDB promotes powerful EDA interactions with electron-deficient substrates (e.g., pyridinium or aryl sulfonium salts) (4[4]). Upon visible light irradiation, an intra-complex single electron transfer occurs from the PZDB donor to the substrate acceptor. This triggers the formation of open-shell radical species that drive Minisci-type C-H cross-coupling reactions of N-heterocycles with ethers, alcohols, and amides, achieving late-stage functionalization of complex drug molecules with zero transition-metal contamination[2].
References
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AChemBlock. "4,4'-(Phenazine-5,10-diyl)dibenzoic acid 97% | CAS: 2361294-28-0". AChemBlock Catalog. 1
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Zhang, S., et al. "Metal-organic framework boosts heterogeneous electron donor–acceptor catalysis." Nature Communications / ResearchGate. 2
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Jiang, W.-L., et al. "Post-Synthetic Modification of Metal-Organic Frameworks Bearing Phenazine Radical Cations for aza-Diels-Alder Reactions." Chemistry - An Asian Journal / ResearchGate. 3
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HKUST Research Output. "Metal-organic framework boosts heterogeneous electron donor–acceptor catalysis". HKUST Institutional Repository. 4
